molecular formula C15H12F3N3O B13424714 3-Ethoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridine CAS No. 34580-75-1

3-Ethoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridine

Cat. No.: B13424714
CAS No.: 34580-75-1
M. Wt: 307.27 g/mol
InChI Key: FCCSJNWKHDILGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an ethoxy group, a trifluoromethyl group, and a pyrazolo-pyridine core, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazolo-Pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo-pyridine core.

    Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, often using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced via a nucleophilic substitution reaction using trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or trifluoromethyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-1-(alpha,alpha,alpha-trifluoro-p-tolyl)-1H-pyrazolo(3,4-b)pyridine
  • 3-Ethoxy-1-(alpha,alpha,alpha-trifluoro-o-tolyl)-1H-pyrazolo(3,4-b)pyridine
  • 3-Ethoxy-1-(alpha,alpha,alpha-trifluoro-phenyl)-1H-pyrazolo(3,4-b)pyridine

Uniqueness

3-Ethoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridine is unique due to the specific positioning of the trifluoromethyl group on the m-tolyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers.

Properties

CAS No.

34580-75-1

Molecular Formula

C15H12F3N3O

Molecular Weight

307.27 g/mol

IUPAC Name

3-ethoxy-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C15H12F3N3O/c1-2-22-14-12-7-4-8-19-13(12)21(20-14)11-6-3-5-10(9-11)15(16,17)18/h3-9H,2H2,1H3

InChI Key

FCCSJNWKHDILGK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN(C2=C1C=CC=N2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.